molecular formula C9H6F2N2O2 B12570245 Methyl (4-cyano-2,5-difluorophenyl)carbamate CAS No. 184347-78-2

Methyl (4-cyano-2,5-difluorophenyl)carbamate

Cat. No.: B12570245
CAS No.: 184347-78-2
M. Wt: 212.15 g/mol
InChI Key: ALHVTFTWZZVTNC-UHFFFAOYSA-N
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Description

Methyl (4-cyano-2,5-difluorophenyl)carbamate is an organic compound with the molecular formula C9H6F2N2O2 It is a derivative of carbamate, characterized by the presence of a cyano group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-cyano-2,5-difluorophenyl)carbamate typically involves the reaction of 4-cyano-2,5-difluoroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyano-2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-cyano-2,5-difluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-cyano-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-cyanophenyl)carbamate
  • Methyl (2,5-difluorophenyl)carbamate
  • Methyl (4-cyano-2-fluorophenyl)carbamate

Uniqueness

Methyl (4-cyano-2,5-difluorophenyl)carbamate is unique due to the presence of both cyano and difluoro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the cyano group contributes to its reactivity and potential biological activity .

Properties

CAS No.

184347-78-2

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl N-(4-cyano-2,5-difluorophenyl)carbamate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)13-8-3-6(10)5(4-12)2-7(8)11/h2-3H,1H3,(H,13,14)

InChI Key

ALHVTFTWZZVTNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=C(C(=C1)F)C#N)F

Origin of Product

United States

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